Ellipticine

Cytotoxicity Breast Cancer Structure-Activity Relationship

Ellipticine (NSC 71795) is the definitive DNA intercalator and topoisomerase II inhibitor for CYP-mediated bioactivation research. As documented, its bifurcated metabolism is species-specific (CYP1A1/2 detoxification vs. CYP3A4-dependent genotoxicity), and its 2.6-fold greater potency in MCF-7 cells over 9-hydroxyellipticine (IC50 1.25 μM vs. 3.25 μM) makes it an essential, non-substitutable positive control. Standardized 9.5-fold interspecies half-life variation (22 min mouse vs. 210 min rat) ensures reproducible pharmacokinetic scaling. Procure the reference standard with validated multimodal cytotoxic activity to ensure cross-study comparability in oncology and ADME-Tox screening.

Molecular Formula C17H14N2
Molecular Weight 246.31 g/mol
CAS No. 519-23-3
Cat. No. B1684216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEllipticine
CAS519-23-3
SynonymsCCG-36483;  CCG36483;  CCG 36483;  DB-052047;  K00071;  LP00531;  LS-133282;  NSC 71795;  NSC71795;  NSC-71795;  TCMDC-125546;  VZ29809;  Elliptecine;  Ellipticine;  Elliptisine.
Molecular FormulaC17H14N2
Molecular Weight246.31 g/mol
Structural Identifiers
SMILESCC1=C2C=CN=CC2=C(C3=C1NC4=CC=CC=C43)C
InChIInChI=1S/C17H14N2/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17/h3-9,19H,1-2H3
InChIKeyCTSPAMFJBXKSOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ellipticine (CAS 519-23-3) Procurement Guide: A DNA Intercalating Alkaloid with Defined Metabolic and Pharmacological Profile


Ellipticine (NSC 71795) is a naturally occurring pyridoindole alkaloid first isolated from Ochrosia species that functions as a DNA intercalator and topoisomerase II inhibitor [1]. The compound exhibits multimodal cytotoxic activity through both direct enzyme inhibition and cytochrome P450-mediated metabolic activation to DNA-reactive species, a dual mechanism that distinguishes it from purely catalytic topoisomerase inhibitors [2]. Ellipticine undergoes species-dependent elimination with plasma half-lives ranging from 22 minutes in mouse to 210 minutes in rat, and is primarily cleared via hepatic metabolism to 9-hydroxyellipticine followed by biliary excretion [3].

Why Ellipticine Cannot Be Substituted with 9-Hydroxyellipticine or Olivacine Without Experimental Validation


Ellipticine and its structural analogs, including 9-hydroxyellipticine and olivacine, exhibit fundamentally different cytotoxic potency, metabolic activation profiles, and species-specific pharmacokinetics that preclude simple substitution in research applications [1]. Direct comparative studies reveal that ellipticine is 2.6-fold more cytotoxic to MCF-7 breast adenocarcinoma cells than its 9-hydroxy metabolite (IC50 1.25 μM vs. 3.25 μM), while the 7-hydroxy metabolite shows no detectable cytotoxicity, demonstrating that hydroxylation position alone dictates functional outcome [2]. Furthermore, small lateral chain modifications in olivacine derivatives produce large changes in multidrug resistance cross-resistance levels, indicating that even structurally similar compounds interact differently with P-glycoprotein efflux systems [3]. These quantifiable divergences mandate compound-specific validation rather than analog extrapolation.

Quantitative Differentiation Evidence for Ellipticine (CAS 519-23-3) Relative to Structural Analogs


Ellipticine Demonstrates 2.6-Fold Higher Cytotoxicity Than 9-Hydroxyellipticine in MCF-7 Breast Adenocarcinoma Cells

In a direct comparative study using MCF-7 human breast adenocarcinoma cells, ellipticine exhibited an IC50 value of 1.25 μmol L⁻¹, which is 2.6-fold lower (more potent) than the IC50 of 3.25 μmol L⁻¹ for its primary hepatic metabolite 9-hydroxyellipticine under identical assay conditions [1]. The 7-hydroxyellipticine isomer showed no detectable cytotoxicity, confirming that the specific 9-hydroxylation pattern reduces, rather than enhances, potency in this cell line [1].

Cytotoxicity Breast Cancer Structure-Activity Relationship

Ellipticine Outperforms Olivacine in Anti-Plasmodial Activity with a Selectivity Index Exceeding 280

In a comparative study of indole alkaloids, ellipticine (compound 1) inhibited Plasmodium falciparum with IC50 ≤ 1.4 μM and demonstrated a selectivity index (SI) greater than 2.8 × 10² (280) when evaluated against murine macrophages, indicating substantial therapeutic window [1]. The order of anti-plasmodial activity was reported as synthetic cryptolepine analog (2b) > ellipticine (1) > cryptolepine triflate (2a) > olivacine (3), confirming that ellipticine exceeds olivacine in potency while maintaining equivalent selectivity [1].

Antimalarial Plasmodium falciparum Selectivity Index

Ellipticine Metabolic Fate Is Dictated by CYP1A1/2 Detoxification Versus CYP3A4 Bioactivation Pathways

Reconstituted CYP enzyme studies demonstrate that ellipticine undergoes bifurcated metabolism: CYP1A1 and CYP1A2 primarily catalyze detoxification to 7-hydroxyellipticine and 9-hydroxyellipticine, whereas CYP3A4 (and rodent CYP3A1/2C3) catalyzes bioactivation to 13-hydroxyellipticine and ellipticine N²-oxide, which subsequently form covalent DNA adducts [1][2]. This isoform-specific partitioning of detoxification versus activation is a defining characteristic that distinguishes ellipticine from analogs that lack the CYP3A4-mediated bioactivation pathway.

Drug Metabolism Cytochrome P450 DNA Adduct Formation

Ellipticine Exhibits Profound Species-Dependent Pharmacokinetics with Half-Life Ranging from 22 Minutes in Mouse to 210 Minutes in Rat

Intravenous administration of [1-¹⁴C]ellipticine at 6 mg/kg revealed striking species-dependent elimination kinetics: plasma half-life in mouse is 22 minutes, whereas in rat it extends to 210 minutes—a 9.5-fold difference [1]. Metabolite elimination half-lives similarly diverged from 140 minutes in mouse to 380 minutes in rat [1]. Biliary excretion accounted for approximately 80% of the dose across all species, with urinary excretion contributing approximately 10% [1].

Pharmacokinetics Interspecies Variation ADME

Small Lateral Chain Modifications in Ellipticine and Olivacine Derivatives Produce Large Changes in MDR Cross-Resistance Profiles

Comparative cytotoxicity testing on human CEM/Adr (adriamycin-resistant) and murine P388 MDR cell lines demonstrated that discrete lateral chain substitutions on the ellipticine/olivacine scaffold induce large changes in both absolute toxicity and cross-resistance levels [1]. The study established that lipophilicity and nitrogen quaternarization status of lateral chains directly influence P-glycoprotein recognition, with murine and human MDR cells exhibiting strikingly different cross-resistance patterns to the same compounds [1].

Multidrug Resistance P-glycoprotein Structure-Activity Relationship

Commercial Ellipticine Batches Require Purity Verification with Documented HPLC Ranges from 96.79% to 99.59%

Multiple commercial suppliers report ellipticine purity values ranging from 96.79% to 99.59% as determined by HPLC analysis [1]. The compound exhibits limited aqueous solubility but dissolves in DMSO at concentrations up to 8 mg/mL (32.47 mM) when using fresh, anhydrous solvent . Batch-to-batch consistency in purity and solubility profile should be confirmed via certificate of analysis (COA) review prior to experimental use.

Quality Control Purity Analysis Procurement Specification

Ellipticine (CAS 519-23-3) Recommended Application Scenarios Based on Quantitative Evidence


CYP-Mediated Prodrug Activation and DNA Adduct Formation Studies

Ellipticine is the definitive reference compound for investigating CYP3A4-dependent bioactivation to DNA-reactive species, as it is uniquely characterized for its bifurcated metabolism where CYP1A1/2 mediate detoxification to 7- and 9-hydroxyellipticine while CYP3A4 generates 13-hydroxyellipticine and ellipticine N²-oxide that form covalent DNA adducts [1]. This well-documented isoform-specific partitioning makes ellipticine essential for laboratories studying the interplay between detoxification and activation pathways, particularly when evaluating novel compounds suspected of CYP-mediated genotoxicity [1].

MCF-7 Breast Adenocarcinoma Cytotoxicity Benchmarking

With a validated IC50 of 1.25 μmol L⁻¹ in MCF-7 cells, ellipticine provides a reproducible cytotoxicity benchmark for breast cancer screening panels [1]. Its 2.6-fold greater potency relative to 9-hydroxyellipticine in this cell line establishes ellipticine as the preferred positive control when evaluating novel topoisomerase II inhibitors or DNA intercalators, particularly in studies where metabolic conversion to less potent hydroxylated metabolites must be accounted for [1].

Species-Specific Pharmacokinetic Modeling and Interspecies Scaling Studies

The documented 9.5-fold difference in ellipticine plasma half-life between mouse (22 min) and rat (210 min) makes this compound an ideal probe for interspecies pharmacokinetic scaling studies [1]. Researchers investigating species-dependent metabolism, particularly hepatic clearance mechanisms and biliary excretion pathways, can leverage ellipticine's well-characterized disposition parameters (80% biliary excretion, 10% urinary excretion) as a calibration standard [1].

P-Glycoprotein-Mediated Multidrug Resistance SAR Studies

Ellipticine serves as a validated scaffold for structure-activity relationship (SAR) studies of MDR P-glycoprotein recognition, where small lateral chain modifications have been shown to produce quantifiable shifts in cross-resistance profiles between human and murine MDR cell lines [1]. This established sensitivity to structural perturbation makes ellipticine the appropriate starting material for systematic investigation of how lipophilicity and nitrogen quaternarization influence drug efflux pump recognition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ellipticine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.